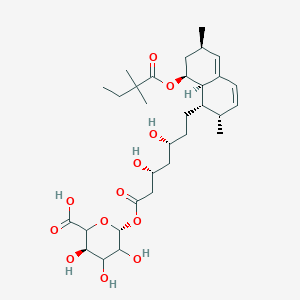![molecular formula C13H11NO B1140794 (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile CAS No. 221530-44-5](/img/structure/B1140794.png)
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is a complex organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . This compound is known for its unique structure, which includes an indeno-furan moiety, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that the compound undergoes asymmetric transfer hydrogenation , which suggests it may interact with enzymes or catalysts involved in hydrogen transfer reactions.
Mode of Action
The compound undergoes asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail .
Biochemical Pathways
The compound is involved in the asymmetric transfer hydrogenation of α,β-unsaturated aldehyde . This process is a part of larger biochemical pathways involving hydrogen transfer reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile typically involves the reaction of specific precursor compounds under controlled conditions. One common method involves the use of a polymer-supported chiral pyrrolidine catalyst to facilitate the asymmetric transfer hydrogenation of α,β-unsaturated aldehydes . The reaction conditions often include the use of Hantzsch ester as a hydrogen donor and the reaction is carried out in an organic solvent such as DMSO at a temperature range of 20-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the principles of organic synthesis and catalysis would apply, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydrogenation techniques to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile, (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-, (2E)-: Shares a similar structure but may differ in stereochemistry and specific functional groups.
(E)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile: Another structurally related compound with potential differences in reactivity and applications.
Uniqueness
What sets (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile apart is its specific indeno-furan structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and specialized applications.
Properties
CAS No. |
221530-44-5 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5- |
InChI Key |
TUFWVKLKUFXARX-YHYXMXQVSA-N |
SMILES |
C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
Isomeric SMILES |
C1C/C(=C/C#N)/C2=C1C=CC3=C2CCO3 |
Canonical SMILES |
C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
Synonyms |
2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)





![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)




